2-Thienylaminoacetic acid

Description

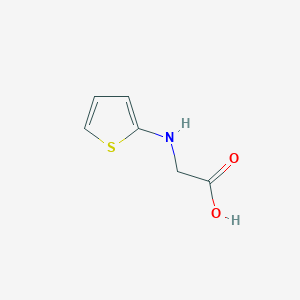

2-Thienylaminoacetic acid (IUPAC name: 2-amino-2-thiophen-2-ylacetic acid, CAS 65058-23-3) is a thiophene-derived compound featuring an amino group attached to the α-carbon of the acetic acid backbone. Synonyms include α-(2-thienyl)glycine and DL-2-(2-thienyl)glycine, highlighting its role as a non-proteinogenic amino acid analog.

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(thiophen-2-ylamino)acetic acid |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)4-7-5-2-1-3-10-5/h1-3,7H,4H2,(H,8,9) |

InChI Key |

UNQHGXLQKSZYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)NCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Thienylacetic Acid (CAS 1918-77-0)

- Structure : Comprises a thiophene ring linked to an acetic acid group.

- Applications : Used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.

- Stable under standard conditions but incompatible with strong oxidizers .

- Key Difference: Lacks the amino group present in 2-thienylaminoacetic acid, reducing its utility in peptide-mimetic chemistry.

2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)

- Structure : Features a long-chain tetradecylthio group attached to acetic acid.

- Applications : Likely used in surfactant synthesis or lipid-related research.

- Safety :

- Key Difference: The hydrophobic tetradecyl chain contrasts with the polar amino group in this compound, altering solubility and biological interactions.

2-(Hydroxyamino)acetic Acid (CAS 3545-78-6)

- Structure: Contains a hydroxyamino (-NHOH) group on the α-carbon.

- Applications: Potential chelating agent or intermediate in redox-active compounds.

- Safety: Limited toxicity data, but structural similarity to hydroxylamines suggests caution in handling .

- Key Difference: The hydroxyamino group introduces redox reactivity absent in this compound.

2-(Thiophen-2-yl(m-tolyl)amino)acetic Acid (CAS 725253-14-5)

- Structure : Combines thiophene, toluidine, and acetic acid moieties.

- Key Difference: The addition of a toluidine group enhances aromatic interactions compared to this compound .

Data Table: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 65058-23-3 | C₆H₇NO₂S | 157.19 | Amino, thiophene, carboxylic acid | Peptide analogs, drug design |

| 2-Thienylacetic Acid | 1918-77-0 | C₆H₆O₂S | 142.17 | Thiophene, carboxylic acid | Organic synthesis |

| 2-(Tetradecylthio)acetic Acid | 2921-20-2 | C₁₆H₃₀O₂S₂ | 318.52 | Thioether, carboxylic acid | Surfactants, lipid research |

| 2-(Hydroxyamino)acetic Acid | 3545-78-6 | C₂H₅NO₃ | 91.07 | Hydroxyamino, carboxylic acid | Chelation, redox chemistry |

Q & A

(B) What are the recommended protocols for safe handling and storage of 2-Thienylacetic acid in laboratory settings?

Methodological Answer:

- Handling Precautions: Use local exhaust ventilation and personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and dust masks (JIS T 8151). Avoid contact with strong oxidizing agents (e.g., peroxides) due to incompatibility risks .

- Storage Conditions: Store in sealed glass containers under 25°C, protected from light and moisture. Ensure the storage area is well-ventilated and equipped with safety showers and eyewash stations .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste according to hazardous chemical protocols .

(A) How can researchers resolve contradictions in stability data for 2-Thienylacetic acid under varying experimental conditions?

Methodological Answer:

- Controlled Stability Testing: Design experiments to isolate variables such as light exposure, temperature (e.g., 25°C vs. elevated temperatures), and pH. Monitor decomposition products (e.g., CO, CO₂, sulfur oxides) via gas chromatography-mass spectrometry (GC-MS) .

- Cross-Referencing SDS Data: Compare stability claims across SDS documents, noting discrepancies in recommended storage conditions (e.g., light sensitivity vs. thermal stability). Validate findings with accelerated aging studies .

- Statistical Modeling: Use multivariate analysis to identify dominant degradation pathways and establish predictive models for long-term stability .

(B) What analytical techniques are most effective for characterizing 2-Thienylacetic acid purity and structural integrity?

Methodological Answer:

- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Compare retention times against certified reference standards .

- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thienyl and acetic acid moieties. Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., carboxyl C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry: Electrospray ionization (ESI-MS) for molecular weight confirmation and detection of impurities .

(A) How can researchers design experiments to study 2-Thienylacetic acid’s biological interactions, given its structural similarity to bioactive indole derivatives?

Methodological Answer:

- Target Identification: Use computational docking simulations (e.g., AutoDock Vina) to predict interactions with receptors known to bind indole derivatives (e.g., serotonin receptors, cytochrome P450 enzymes) .

- In Vitro Assays: Conduct competitive binding assays with radiolabeled ligands to quantify affinity. For example, measure displacement of [³H]-tryptophan in enzyme inhibition studies .

- Metabolic Profiling: Use hepatic microsomal models to assess metabolic stability and identify potential metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

(B) What are the primary hazards associated with 2-Thienylacetic acid exposure, and how should they be mitigated?

Methodological Answer:

- Acute Exposure Risks: Skin/eye irritation and respiratory tract inflammation. First aid includes immediate rinsing with water for 15+ minutes and medical consultation for persistent symptoms .

- Toxicological Data Gaps: No acute toxicity data are available in SDS documents. Assume precautionary measures (e.g., <0.1 mg/m³ airborne concentration) and conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) .

- Environmental Precautions: Prevent soil/water contamination by using secondary containment trays and neutralizing waste with calcium carbonate before disposal .

(A) What methodologies are recommended for synthesizing 2-Thienylacetic acid derivatives with modified functional groups?

Methodological Answer:

- Azide Substitution: React 2-chloro-N-phenylacetamide precursors with sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours). Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) .

- Protection-Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to protect amino moieties during synthesis. Remove Boc groups with trifluoroacetic acid (TFA) in dichloromethane .

- Purification: Isolate products via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

(B) How should researchers address inconsistencies in reported physical properties (e.g., vapor density, particle characteristics) of 2-Thienylacetic acid?

Methodological Answer:

- Standardized Measurements: Replicate experiments under controlled humidity and temperature. Use dynamic vapor sorption (DVS) for vapor density and laser diffraction for particle size distribution .

- Literature Review: Cross-check data against peer-reviewed studies (e.g., PubChem, NIST Chemistry WebBook) to identify consensus values .

- Reporting Transparency: Document all experimental conditions (e.g., equipment calibration, batch variations) to contextualize discrepancies .

(A) What strategies can optimize the scalability of 2-Thienylacetic acid synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate formation in real time .

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify critical process parameters .

- Quality-by-Design (QbD): Define a target product profile (e.g., purity ≥98%) and establish control strategies for critical quality attributes (CQAs) like residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.